molecular formula C6H9Br2N3 B13905281 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

Cat. No.: B13905281
M. Wt: 282.96 g/mol
InChI Key: LPIPSOGXEYMTGP-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is a high-value, synthetically versatile chemical intermediate designed for advanced research applications. This compound belongs to the class of 4,5-disubstituted 1,2,3-triazoles, which have been established as privileged scaffolds in medicinal chemistry and drug discovery . The bromine atoms at the 4 and 5 positions of the triazole ring serve as excellent leaving groups, enabling further functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to create a diverse array of novel compounds . The tert-butyl group on the triazole nitrogen provides steric bulk and can significantly influence the compound's electronic properties, metabolic stability, and overall bioavailability, making it a valuable feature for scaffold-hopping strategies in lead optimization . This building block is particularly valuable for constructing novel molecules in anti-cancer research. 4,5-Disubstituted 1,2,3-triazole analogues have demonstrated potent activity against a panel of 60 human cancer cell lines, with some derivatives exhibiting GI50 values in the nanomolar range . Furthermore, research has identified 4,5-disubstituted 1,2,3-triazoles as potent inhibitors of the Indoleamine 2,3-Dioxygenase 1 (IDO1) enzyme, a promising immunotherapeutic target . These inhibitors have shown significant in vivo antitumor efficacy, with tumor growth inhibition reported between 79% and 96% in studies . Beyond oncology, the 1,2,3-triazole core is a key motif in the development of antimicrobial and antifungal agents, where it often contributes to inhibiting biofilm formation and disrupting quorum-sensing pathways in resistant strains . This product is offered as a pure chemical entity for use exclusively in laboratory research. It is intended for use by qualified industrial and scientific researchers. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C6H9Br2N3

Molecular Weight

282.96 g/mol

IUPAC Name

4,5-dibromo-2-tert-butyltriazole

InChI

InChI=1S/C6H9Br2N3/c1-6(2,3)11-9-4(7)5(8)10-11/h1-3H3

InChI Key

LPIPSOGXEYMTGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1N=C(C(=N1)Br)Br

Origin of Product

United States

Preparation Methods

Bromination Using Molecular Bromine in Aqueous Media

Several documented procedures report the bromination of 2H-1,2,3-triazole using bromine in water, with variations in temperature and reaction time affecting yields and purity.

Yield (%) Reaction Conditions Experimental Details
95 Bromine, water, 50 °C, overnight stirring 100 g 2H-1,2,3-triazole dissolved in 1000 mL water; 522 g bromine (2.25 equiv) added; stirred overnight at 50 °C; quenched with sodium sulfite solution; filtered and dried to yield white solid.
60.8 Bromine, water, 0–20 °C, 12 h stirring 15 g 2H-1,2,3-triazole in 200 mL water; bromine added dropwise at 0 °C; stirred 12 h at room temperature; filtered, washed, dried, recrystallized from methanol.
49 Bromine, water, 0 °C to room temp, overnight 5 g 2H-1,2,3-triazole in 50 mL water; bromine added dropwise at 0 °C; warmed to room temperature; stirred overnight; filtered and dried.

These methods demonstrate that bromination is efficient in aqueous media, with higher temperatures favoring higher yields. The product, 4,5-dibromo-2H-1,2,3-triazole, is isolated as a white or dark brown solid depending on conditions.

Bromination Using N-Bromosuccinimide (NBS)

An alternative brominating agent, N-bromosuccinimide, provides a milder and more controlled bromination:

Yield (g) Reaction Conditions Experimental Details
70.8 NBS, potassium carbonate, isopropyl acetate, 20 °C, 5 h NBS (123 g), K2CO3 (0.8 g), and IPAc (300 mL) mixed; 1H-1,2,3-triazole (19 mL) added slowly keeping temperature below 40 °C; stirred 5 h at 20 °C; filtered, washed, solvent removed, recrystallized from hexanes.

This method is advantageous for temperature control and scalability, yielding substantial product quantities with good purity.

Stage 2: Introduction of the tert-Butyl Group at the 2-Position

Nucleophilic Substitution Using tert-Butyl-Substituted Precursors

Summary Table of Key Preparation Methods

Step Methodology Reagents & Conditions Yield (%) Notes
1 Bromination with Br2 in water Br2, H2O, 0–50 °C, 7–41 h 49–95 Higher temperature favors yield; aqueous medium; product isolated by filtration and drying.
1 Bromination with NBS NBS, K2CO3, isopropyl acetate, 20 °C, 5 h ~70 Milder conditions; suitable for scale-up; recrystallization from hexanes.
2 Substitution with tert-butyl precursor Cs2CO3, DMF, 100 °C, overnight 33 (major) Produces tert-butyl substituted triazole derivatives; requires chromatographic purification.
2 Lithiation and electrophilic quench n-BuLi, THF, -78 °C, then electrophile quench 70–93* High yields for substituted triazoles; adaptable for various electrophiles including tert-butyl sources.

*Yields from lithiation reactions are reported for related substituted triazoles and may be extrapolated for tert-butyl analogs.

Research Findings and Discussion

  • Bromination Efficiency: Bromination of 2H-1,2,3-triazole is most efficient at elevated temperatures (around 50 °C) in aqueous media, achieving up to 95% yield. Lower temperatures reduce yield but may improve selectivity.

  • Alternative Bromination: N-bromosuccinimide offers a controlled alternative, useful for sensitive substrates or scale-up, with yields around 70%.

  • tert-Butyl Substitution: The introduction of the bulky tert-butyl group is effectively achieved via nucleophilic substitution using tert-butyl-containing reagents and strong bases like cesium carbonate in polar aprotic solvents such as N,N-dimethylformamide.

  • Lithiation Strategy: Bromine-lithium exchange followed by electrophilic quenching is a versatile strategy for functionalizing the triazole ring, including potential tert-butyl introduction, with high yields and functional group tolerance.

  • Purification: Products generally require recrystallization or chromatographic purification to achieve high purity, especially when isomeric mixtures form during substitution steps.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like ethanol or water.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized triazole derivatives.

    Coupling Products: Complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

Scientific Research Applications of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole

This compound is a chemical compound with applications in scientific research, particularly in organic synthesis, materials science, medicinal chemistry, and catalysis. This triazole derivative serves as a versatile building block for creating complex heterocyclic compounds and other functional molecules.

Organic Synthesis

This compound is utilized as a reactive intermediate in organic synthesis. It can form bonds with nucleophiles such as azides, thiols, and amines, leading to substitution products. It can also be used in coupling reactions to create complex organic molecules with extended conjugation or specific functional groups, as well as in the synthesis of oxidized triazole derivatives.

One specific application is in the preparation of 1-substituted-5-chloro-2H-1,2,3-triazole-4-carboxylic acid derivatives, which are valuable in the development of pharmaceuticals, herbicides, and insecticides .

Materials Science

Brominated heterocyclic compounds, including this compound, have applications in materials science.

Medicinal Chemistry

This compound is investigated for its potential biological activity and its utility as a precursor in drug development. Triazole derivatives, in general, have been identified as having carbonic anhydrase inhibitory potential, which is relevant due to the overexpression of carbonic anhydrases in specific carcinomas such as pancreatic, gastric, and brain tumors . Researchers design and synthesize esters, hydrazides, thiocarbamates, 1,2,4-triazole-3-thiones, and Schiff bases to evaluate their activity against carbonic anhydrase and to assess their toxicity .

Catalysis

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form bonds with various nucleophiles or participate in coupling reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Table 1: Key Properties of 4,5-Dibromo-2H-1,2,3-triazole Derivatives

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Notable Properties/Applications
This compound tert-butyl C₆H₉Br₂N₃ 282.97 2306340-42-9 High lipophilicity; used in drug synthesis
4,5-Dibromo-2-methyl-2H-1,2,3-triazole methyl C₃H₃Br₂N₃ 240.88 28938-17-2 Smaller substituent; lower steric hindrance
4,5-Dibromo-2-(2-methoxyethyl)-2H-1,2,3-triazole 2-methoxyethyl C₅H₇Br₂N₃O 285.94 Not provided Polar substituent; enhanced solubility in polar solvents
4,5-Dibromo-2-(tetrahydro-2H-pyran-2-yl)-2H-1,2,3-triazole tetrahydropyran-2-yl C₇H₉Br₂N₃O 313.98 2891519-01-8 Bulky oxygen-containing group; potential stereochemical effects
4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole 4-methoxy-2-nitrophenyl C₉H₆Br₂N₄O₃ 396.98 Not provided Aromatic substituent with electron-withdrawing/donating groups

Key Observations:

Steric and Lipophilic Effects: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to smaller substituents like methyl . This enhances stability in organic solvents and may improve pharmacokinetic properties in drug design .

Electronic Effects :

  • The nitro group in 4,5-Dibromo-2-(4-methoxy-2-nitrophenyl)-2H-1,2,3-triazole is electron-withdrawing, which could activate the triazole ring for nucleophilic substitution at specific positions .
  • The tert-butyl group, being electron-donating, may deactivate the ring toward electrophilic reactions compared to nitro-substituted analogs.

Stability and Degradation

  • The tert-butyl group provides steric protection against ring degradation, whereas methyl or polar substituents may render the triazole ring more susceptible to hydrolysis or oxidation .

Biological Activity

4,5-Dibromo-2-(tert-butyl)-2H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

The molecular formula of this compound is C6H9Br2N3, with a molecular weight of 282.96 g/mol. Its structure includes a triazole ring which is significant for its biological interactions.

PropertyValue
Molecular FormulaC6H9Br2N3
Molecular Weight282.96 g/mol
IUPAC Name4,5-dibromo-2-tert-butyltriazole
InChIInChI=1S/C6H9Br2N3/c1-6(2,3)11-9-4(7)5(8)10-11/h1-3H3
Canonical SMILESCC(C)(C)N1N=C(C(=N1)Br)Br

Synthesis

The synthesis of this compound typically involves bromination of a precursor triazole compound. One common method includes the reaction of 2-(tert-butyl)-2H-1,2,3-triazole with bromine in dichloromethane at room temperature. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in various chemical reactions including substitution and oxidation reactions.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. A study evaluated various 4,5-disubstituted 2H-1,2,3-triazoles against a panel of 60 human cancer cell lines. Some derivatives demonstrated potent anti-cancer activity with GI50 values less than 10 nM against several cell lines . The mechanism was further elucidated through in silico docking studies that suggested binding affinities to tubulin .

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties. Certain analogues have shown potent anti-HIV activity with effective concentrations in the nanomolar range . This suggests that modifications to the triazole structure can enhance biological efficacy.

Study on Anticancer Properties

In a comprehensive evaluation of various triazole compounds including this compound:

  • Tested Compounds : Various analogues were synthesized and screened.
  • Results : Compounds demonstrated significant cytotoxicity against gliosarcoma cells with LD50 values around 7.5 nM.
  • : The study highlighted the potential of these compounds as lead candidates for further drug development targeting cancer .

Study on Mechanisms

Another investigation focused on the mechanisms by which these compounds exert their effects:

  • Methodology : Cell cycle redistribution assays were conducted.
  • Findings : Certain analogues caused significant alterations in cell cycle progression indicative of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,5-dibromo-2H-1,2,3-triazole, and how do temperature and reagent stoichiometry affect yield?

  • The bromination of 2H-1,2,3-triazole with bromine in water at 50°C achieves a 95% yield due to efficient electrophilic substitution, while lower temperatures (0–20°C) reduce yields to ~60% due to incomplete reactivity . Excess bromine (2.25 equiv.) ensures full di-substitution, but precise control is critical to avoid over-bromination (e.g., 1,4,5-tribromo derivatives) observed with NaOBr in acetic acid . Methodological optimization should include real-time monitoring (e.g., TLC or NMR) to confirm reaction progress.

Q. How can alkylation at the N2 position of 4,5-dibromo-2H-1,2,3-triazole be achieved, and what factors influence regioselectivity?

  • Alkylation with methyl iodide in THF using K₂CO₃ as a base at −10–40°C yields 4,5-dibromo-1-methyl-1H-1,2,3-triazole (57% yield). The tert-butyl group can be introduced similarly using tert-butyl halides. The reaction’s regioselectivity is governed by steric and electronic effects: bulky alkylating agents favor substitution at the less hindered N2 position . Solvent polarity and base strength (e.g., K₂CO₃ vs. NaH) should be tested to optimize selectivity.

Q. What spectroscopic techniques are most reliable for characterizing 4,5-dibromo-2-(tert-butyl)-2H-1,2,3-triazole?

  • 1H/13C NMR : The tert-butyl group shows a singlet at ~1.5 ppm (1H) and 28–32 ppm (13C). The triazole ring protons resonate as singlets due to symmetry. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 226.86 for C₂HBr₂N₃). Elemental analysis validates purity, with deviations >0.3% indicating impurities .

Q. How does tautomerism in 1,2,3-triazoles impact the reactivity of 4,5-dibromo derivatives?

  • 2H-1,2,3-triazole exists predominantly in the 2H-tautomeric form (2H:1H = 2:1 in aqueous solutions). This tautomerism affects nucleophilic substitution and metal coordination. For example, the N2-tert-butyl group stabilizes the 2H-form, reducing tautomeric shifts and enabling predictable reactivity in downstream reactions .

Advanced Research Questions

Q. What strategies enable the design of this compound-based coordination polymers for energetic materials?

  • Coordination with alkali/alkaline earth metals (e.g., Na⁺, Ca²⁺) via nitrogen atoms on the triazole and tetrazole substituents generates high-energy-density polymers. Solvothermal synthesis in DMF/water mixtures (1:1) at 80–100°C promotes crystallinity. These polymers exhibit detonation velocities >8,000 m/s and thermal stability up to 250°C, validated by DSC and X-ray diffraction .

Q. How can molecular docking studies elucidate the anticancer mechanism of 4,5-disubstituted triazole analogues?

  • Docking into tubulin’s colchicine binding site (PDB: 1SA0) reveals hydrogen bonding between the triazole’s nitrogen atoms and β-tubulin residues (e.g., Thr179, Val238). Substituents like bromine enhance hydrophobic interactions, while tert-butyl groups improve binding affinity by 10–15% compared to parent compounds. MD simulations (AMBER or GROMACS) assess stability over 100 ns trajectories .

Q. What methodologies resolve contradictions in regioselectivity during further functionalization (e.g., nitration or Suzuki coupling)?

  • Nitration with HNO₃/H₂SO₄ at 25°C selectively targets the C5 position due to electron-withdrawing bromine groups. For cross-coupling, Pd(PPh₃)₄ catalyzes Suzuki reactions at C4/C5, but microwave-assisted conditions (100°C, 20 min) improve yields to >80% by reducing side reactions. Competitive experiments with isotopic labeling (e.g., 13C-Br) track regiochemical outcomes via NMR .

Q. How do steric effects from the tert-butyl group influence the biological activity of triazole derivatives?

  • The tert-butyl group reduces metabolic degradation (e.g., CYP450-mediated oxidation) and enhances blood-brain barrier penetration. In antifungal assays, derivatives with tert-butyl substituents show IC₅₀ values 3–5× lower than methyl analogues against Candida albicans, attributed to improved membrane interaction .

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